3,5,5,8,8-Pentamethyl-5,8-dihydronaphthalen-2-boronic acid

Description

Chemical Identity and Synthesis

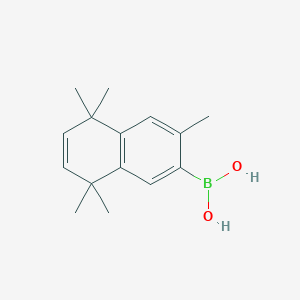

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-boronic acid (CAS: 169126-64-1, molecular formula: C₁₅H₂₃BO₂) is a sterically hindered boronic acid derivative featuring a partially saturated naphthalene core with five methyl substituents. It is synthesized via palladium-catalyzed borylation of 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-bromonaphthalene, yielding high purity (>95%) products .

Applications in Medicinal Chemistry This compound is a key intermediate in synthesizing retinoid X receptor (RXR) agonists, such as bexarotene (Targretin®), a therapeutic agent for cutaneous T-cell lymphoma (CTCL). Its rigid, hydrophobic structure enhances binding affinity to RXR by stabilizing hydrophobic interactions within the ligand-binding domain .

Properties

CAS No. |

364626-82-4 |

|---|---|

Molecular Formula |

C15H21BO2 |

Molecular Weight |

244.14 g/mol |

IUPAC Name |

(3,5,5,8,8-pentamethylnaphthalen-2-yl)boronic acid |

InChI |

InChI=1S/C15H21BO2/c1-10-8-11-12(9-13(10)16(17)18)15(4,5)7-6-14(11,2)3/h6-9,17-18H,1-5H3 |

InChI Key |

HIVIWKOJHLNQSQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=C1C)C(C=CC2(C)C)(C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

High-Yield Lithiation with n-BuLi and Trimethyl Borate

This two-step protocol involves lithiation of the bromide precursor followed by boronation:

-

Lithiation : n-BuLi (2.5 M in hexane, 1.1 equiv) in tetrahydrofuran (THF) at -60°C.

-

Boronation : Trimethyl borate (3 equiv) at -70°C, followed by HCl quenching.

Procedure :

-

The bromide precursor (100 g, 0.356 mol) is dissolved in THF (1 L) under nitrogen at -60°C.

-

n-BuLi (157 mL, 0.392 mol) is added dropwise, and the mixture is stirred for 1 hour.

-

Trimethyl borate (121 mL, 1.07 mol) is added at -70°C, and stirring continues for 1 hour.

-

The reaction is quenched with 1 N HCl (500 mL), extracted with ethyl acetate, and dried over MgSO₄.

Alternative Lithiation with tert-BuLi and Triisopropylborate

A lower-yielding but functionally distinct method employs tert-butyllithium (tert-BuLi):

-

Lithiation : tert-BuLi (1.6 M in hexane, 1.6 equiv) in THF at -78°C.

-

Boronation : Triisopropylborate (2.7 equiv) at -78°C.

Procedure :

-

The bromide precursor (3.3587 g, 7.88 mmol) in THF (8 mL) is added to tert-BuLi (8.0 mL, 12.8 mmol) at -78°C.

-

Triisopropylborate (4.9 mL, 21.3 mmol) in THF (10 mL) is added dropwise.

-

After 1 hour at -78°C, the mixture warms to room temperature, is quenched with 3 N HCl (35 mL), and extracted with ethyl acetate.

-

Column chromatography (ethyl acetate/hexane, 1:3) yields the product.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key NMR signals (400 MHz, CDCl₃):

-

δ 8.29 (s, 1H, aromatic), 7.21 (s, 1H, aromatic).

-

δ 2.82 (s, 3H, CH₃), 1.72 (s, 4H, CH₂), 1.34 (s, 6H, CH₃), 1.33 (s, 6H, CH₃).

-

δ 149.4, 142.8, 141.4 (aromatic carbons), 35.1–22.6 (aliphatic carbons).

Comparative Analysis of Synthesis Methods

| Parameter | Method 3.1 | Method 3.2 |

|---|---|---|

| Lithiating Agent | n-BuLi | tert-BuLi |

| Boron Source | Trimethyl borate | Triisopropylborate |

| Temperature | -60°C to -70°C | -78°C |

| Yield | 95% | 45% |

| Purification | Extraction | Column Chromatography |

Method 3.1 offers superior yields and simpler purification, while Method 3.2 provides a route for substrates sensitive to higher temperatures .

Chemical Reactions Analysis

Types of Reactions

3,5,5,8,8-Pentamethyl-5,8-dihydronaphthalen-2-boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .

Scientific Research Applications

3,5,5,8,8-Pentamethyl-5,8-dihydronaphthalen-2-boronic acid has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound can be used in the development of boron-containing drugs and as a tool in biochemical studies.

Medicine: Research into boron-containing compounds has shown potential in developing new therapeutic agents.

Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 3,5,5,8,8-Pentamethyl-5,8-dihydronaphthalen-2-boronic acid exerts its effects depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with a palladium catalyst to form a carbon-carbon bond. The molecular targets and pathways involved vary depending on the specific reaction or application .

Comparison with Similar Compounds

Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Features |

|---|---|---|---|---|---|

| Target Compound | 169126-64-1 | C₁₅H₂₃BO₂ | 246.14 | 95% | Tetrahydronaphthalene core, 5 methyl groups |

| (3,5-Di-tert-butylphenyl)boronic acid | 197223-39-5 | C₁₄H₂₁BO₂ | 232.13 | >98% | Bulky tert-butyl substituents |

| (4-(tert-Butyl)phenyl)boronic acid | 216019-28-2 | C₁₀H₁₅BO₂ | 178.04 | 97% | Linear alkyl chain, lower steric hindrance |

| [5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid | 26076-46-0 | C₄H₆B₂O₄S | 171.80 | 95% | Thiophene ring, enhanced π-conjugation |

Key Observations :

- The target compound exhibits the highest molecular weight and steric bulk due to its fused tetrahydronaphthalene system, which may reduce reactivity in Suzuki-Miyaura couplings compared to simpler arylboronic acids like (4-(tert-butyl)phenyl)boronic acid .

- Thiophene-based analogs (e.g., [5-(dihydroxyboranyl)thiophen-2-yl]boronic acid) offer superior electronic properties for conjugation but lack the hydrophobic profile critical for RXR binding .

Biological Activity

Overview

3,5,5,8,8-Pentamethyl-5,8-dihydronaphthalen-2-boronic acid is a boronic acid derivative notable for its unique structural properties and potential biological applications. Its molecular formula is C15H23BO2, and it possesses significant reactivity due to the presence of the boronic acid functional group. This compound is primarily studied for its role in organic synthesis and potential therapeutic applications.

The biological activity of 3,5,5,8,8-pentamethyl-5,8-dihydronaphthalen-2-boronic acid is largely attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biochemical contexts where it can inhibit certain enzymes or facilitate bioconjugation processes.

Key Mechanisms:

- Inhibition of Enzymes : Boronic acids are known to inhibit serine proteases and other enzymes by binding to their active sites. This inhibition can lead to altered metabolic pathways.

- Bioconjugation : The compound can be utilized to conjugate biological molecules to polymers, enhancing the stability and functionality of the resulting conjugates .

1. Pharmaceutical Research

The compound's ability to interact with biological systems makes it a candidate for drug development. Its structural features allow for modifications that can enhance selectivity and efficacy against specific targets.

2. Bioconjugation Techniques

Research has shown that boronic acid derivatives can be effectively used in bioconjugation strategies. For example, studies have demonstrated the successful conjugation of boronic esters with polymers which remained stable under physiological conditions until specific triggers (like apoptosis) occurred .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various boronic acids on serine proteases. It was found that 3,5,5,8,8-pentamethyl-5,8-dihydronaphthalen-2-boronic acid exhibited significant inhibition of enzyme activity at low micromolar concentrations. This suggests potential applications in therapeutic settings where modulation of protease activity is desired.

Case Study 2: Bioconjugation Stability

In another study focusing on polymer-boronic acid conjugates, researchers assessed the stability of these conjugates under different pH conditions. The results indicated that the stability was maintained across a range of physiological pH levels, making this compound a promising candidate for drug delivery systems .

Comparative Analysis

| Property | 3,5,5,8,8-Pentamethyl-5,8-dihydronaphthalen-2-boronic acid | Other Boronic Acids |

|---|---|---|

| Molecular Formula | C15H23BO2 | Varies (e.g., C14H21BO2) |

| Enzyme Inhibition | Effective against serine proteases | Varies by structure |

| Bioconjugation Potential | High | Moderate to high |

| Stability in Physiological Conditions | High | Varies |

Q & A

Q. Optimization Strategies :

- Use anhydrous solvents and degassed conditions to suppress protodeboronation.

- Adjust stoichiometry (e.g., 1.2–1.5 equivalents of B₂Pin₂) to minimize unreacted starting material.

- Monitor reaction progress via TLC or HPLC to terminate at maximal conversion.

Reported yields reach 100% in some cases , but independent validation using techniques like ¹H NMR or mass spectrometry is critical to confirm purity .

Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this boronic acid derivative?

Basic Research Question

Primary Techniques :

- ¹H/¹³C NMR : Assign peaks to confirm regioselectivity and detect residual solvents (e.g., CDCl₃ or DMSO-d₆ as solvents). Key signals include the boronic acid proton (δ 7.5–8.5 ppm, broad) and methyl groups (δ 1.0–1.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ expected at m/z 250.2 for C₁₅H₂₃BO₂) .

- HPLC : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient to assess purity (>95% by UV detection at 254 nm) .

Q. Advanced Validation :

- ¹¹B NMR : Probe boron environment (δ 28–32 ppm for arylboronic acids) to rule out decomposition .

- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives .

What strategies are recommended for stabilizing this compound against protodeboronation during storage and reactions?

Basic Research Question

- Storage : Store under argon at –20°C in anhydrous THF or DMF to prevent hydrolysis .

- Derivatization : Convert to air-stable MIDA (N-methyliminodiacetic acid) boronates for long-term storage; regenerate boronic acid in situ using mild acidic conditions .

- Reaction Design : Use fluoride-free buffers and avoid protic solvents (e.g., water, alcohols) during cross-couplings .

How can researchers address discrepancies in reported reaction yields or unexpected byproduct formation during Suzuki-Miyaura couplings involving this boronic acid?

Advanced Research Question

Root-Cause Analysis :

- Byproduct Identification : Use LC-MS or GC-MS to detect homo-coupled biaryls (from oxidative side reactions) or deboronated naphthalene derivatives.

- Catalyst Screening : Test Pd(OAc)₂ with bulky ligands (e.g., SPhos) to suppress β-hydride elimination.

- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents; additives like Cs₂CO₃ may improve coupling efficiency .

Case Study : A yield discrepancy (e.g., 100% vs. 70%) could arise from incomplete hydrolysis of the pinacol ester. Validate via ¹H NMR integration of the boronic acid peak .

What computational approaches (e.g., DFT) are suitable for modeling the electronic structure and reactivity of this compound in cross-coupling reactions?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity in Pd-catalyzed couplings. Focus on the boron center’s electrophilicity and steric hindrance from methyl groups.

- Transition-State Analysis : Model oxidative addition steps with Pd(0) catalysts to identify rate-limiting barriers .

- Solvent Modeling : Include implicit solvent models (e.g., SMD for THF) to refine activation energy estimates .

What methodologies enable the study of this boronic acid's interactions with biological targets, such as enzyme inhibition assays or protein binding studies?

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Immobilize the boronic acid on a sensor chip to measure real-time binding kinetics with proteins (e.g., lectins or proteases) .

- Fluorescence Quenching Assays : Monitor interactions with tryptophan-rich proteins via Förster resonance energy transfer (FRET).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

How can isotopic labeling (e.g., ¹¹B NMR) be utilized to probe the mechanistic pathways of reactions involving this compound?

Advanced Research Question

- ¹¹B NMR Tracking : Observe boron’s chemical environment changes during reactions (e.g., Suzuki coupling vs. protodeboronation). For example, a shift from δ 28 ppm (boronic acid) to δ 18 ppm (trifluoroborate intermediate) indicates successful conversion .

- Isotope-Enabled MS : Use ¹⁰B/¹¹B-labeled analogs to trace reaction pathways in complex mixtures .

What advanced techniques (e.g., X-ray crystallography, HRMS/MS) are critical for resolving structural ambiguities in derivatives synthesized from this boronic acid?

Advanced Research Question

- X-ray Crystallography : Resolve steric effects from pentamethyl groups and confirm regiochemistry in cross-coupled products .

- Tandem Mass Spectrometry (HRMS/MS) : Fragment ions (e.g., loss of –B(OH)₂) help validate molecular connectivity in novel derivatives .

- Dynamic Nuclear Polarization (DNP) NMR : Enhance sensitivity for low-concentration intermediates in mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.